9-Methoxy-3-azaspiro[5.5]undecane hydrochloride

Catalog No.
S12330925
CAS No.
M.F
C11H22ClNO
M. Wt
219.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride

Product Name

9-Methoxy-3-azaspiro[5.5]undecane hydrochloride

IUPAC Name

9-methoxy-3-azaspiro[5.5]undecane;hydrochloride

Molecular Formula

C11H22ClNO

Molecular Weight

219.75 g/mol

InChI

InChI=1S/C11H21NO.ClH/c1-13-10-2-4-11(5-3-10)6-8-12-9-7-11;/h10,12H,2-9H2,1H3;1H

InChI Key

ZEGPVZXUBCAECI-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CCNCC2.Cl

9-Methoxy-3-azaspiro[5.5]undecane hydrochloride is a synthetic compound that belongs to the class of spirocyclic amines. Its structure features a spirocyclic framework, which is characterized by a unique arrangement of atoms that includes both nitrogen and carbon. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The molecular formula for 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride is C${13}$H${19}$ClN$_{2}$O, with a molar mass of approximately 246.76 g/mol. It is typically encountered in its hydrochloride salt form, which enhances its solubility and stability in various solvents.

Typical of spirocyclic compounds:

  • Nucleophilic Substitution: The nitrogen atom in the azaspiro structure can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.
  • Reduction Reactions: The compound may also be reduced to yield derivatives with altered functional groups.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.

Research indicates that 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride exhibits significant biological activity. It has been studied for its potential antibacterial properties, particularly against gram-positive and gram-negative bacterial strains. In vitro studies have shown that derivatives of this compound can be effective against certain resistant bacterial strains, suggesting its utility in developing new antibiotics .

Additionally, the compound has been investigated for its effects on various biological pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial in cancer biology . This suggests potential applications in oncology and inflammatory diseases.

The synthesis of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of the Spirocyclic Framework: The initial step often involves the cyclization of appropriate precursors using methods such as Robinson annelation or similar cyclization strategies.
  • Introduction of Functional Groups: Subsequent reactions may introduce the methoxy group and other substituents through electrophilic aromatic substitution or nucleophilic addition.
  • Salt Formation: Finally, the hydrochloride salt can be formed by treating the base form of the compound with hydrochloric acid, enhancing solubility and stability.

The specific conditions and reagents used can vary based on the desired purity and yield .

The primary applications of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride include:

  • Pharmaceutical Development: Its potential as an antibacterial agent makes it a candidate for developing new antibiotic therapies.
  • Research Tool: The compound can serve as a valuable tool in biological research to explore mechanisms involving spirocyclic structures and their interactions with biological systems.
  • Chemical Synthesis: It may also be used as an intermediate in synthesizing more complex organic molecules or pharmaceutical compounds.

Interaction studies have demonstrated that 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride interacts with various biological targets, including proteins involved in bacterial resistance mechanisms. These interactions are critical for understanding how this compound can be optimized for therapeutic use.

Studies involving structure-activity relationships (SAR) have revealed how modifications to the spirocyclic framework influence biological activity, providing insights into designing more potent derivatives .

Several compounds share structural similarities with 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride:

Compound NameStructural FeaturesUnique Properties
3-Oxa-9-azaspiro[5.5]undecaneContains oxygen instead of nitrogenPotentially different reactivity
1-Aza-spiro[5.5]undecaneLacks methoxy groupMay exhibit different biological activities
3-Methyl-3-azaspiro[5.5]undecaneMethyl group substitutionVariations in potency against bacteria

The uniqueness of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct pharmacological properties compared to these similar compounds.

Retrosynthetic Analysis of 9-Methoxy-3-azaspiro[5.5]undecane Core

The spiro[5.5]undecane core necessitates strategic disconnection into simpler bicyclic precursors. Two primary retrosynthetic pathways dominate contemporary approaches:

  • Spirocyclization via Dearomatization: Leveraging phenolic substrates for radical-mediated cyclization, as demonstrated in Cu(II)-catalyzed [4+1] spiroannulations of α-bromo-β-naphthols (Figure 1A) [4]. This method produces the azaspiro framework through sequential dearomatization and SRN1 substitution.

  • Multicomponent Assembly: The one-pot three-component reaction between isocyanides, acetylene esters, and isoxazolones generates 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene intermediates, which undergo ring expansion to form larger spirocycles (Figure 1B) [3].

Table 1: Comparison of Spiroannulation Strategies

MethodYield (%)Stereoselectivity (er)Key Intermediate
Cu(II)/Box Catalyzed [4]85–92Up to 99:1α-Bromo-β-naphthol
Multicomponent [3]78–84Not reportedIsoxazolone-acetylene adduct

Stereochemical Control in Spiroannulation Reactions

Achieving precise stereocontrol in the 3-azaspiro[5.5]undecane system requires chiral catalysts and conformationally constrained transition states:

  • Chiral Cu(II) Complexes: The Cu(II)/Box catalyst system induces asymmetric induction during the dearomatization of α-bromo-β-naphthols, with enantiomeric ratios reaching 99:1 [4]. X-ray crystallography confirms axial chirality transfer from the catalyst to the spirocyclic product.

  • Dinuclear Zinc Catalysts: For related spiro[indoline-3,4'-thiopyrano[2,3-b]indole] systems, Zn-ProPhenol complexes enable [3+3] annulations with 99% ee through Brønsted base/Lewis acid cooperative activation (Figure 2) [5]. While not directly applied to azaspiro[5.5]undecanes, this demonstrates viable stereocontrol mechanisms for nitrogen-containing spirocycles.

Mechanistic Insight: In copper-mediated systems, the catalyst binds both the azoalkene and naphthoxy radical intermediate, enforcing a helical transition state that dictates the absolute configuration at the spiro junction [4].

Late-Stage Functionalization Strategies for Methoxy Group Introduction

Post-assembly introduction of the 9-methoxy group addresses synthetic challenges associated with early-stage oxygenation:

  • Oxidative C(sp3)-H Methylation: Mn(CF3PDP)-catalyzed hydroxylation followed by methylation with organoaluminum reagents enables site-selective methoxylation (Figure 3) [6]. This method achieves 76–89% yields on heterocyclic substrates while preserving sensitive functional groups.

  • Electrochemical Methylation: Recent advances using Pd(OAc)2 catalysis and MeBF3K as methyl source provide an oxidant-free alternative, though substrate scope remains limited to electron-rich aromatics [8].

Comparative Efficiency:

MethodFunctional Group ToleranceTypical Yield (%)
Mn-Catalyzed [6]High82 ± 4
Electrochemical [8]Moderate68 ± 7

Comparative Analysis of Solution-Phase vs. Solid-Phase Synthesis Approaches

Solution-Phase Synthesis

  • Advantages: Enables multigram-scale production (e.g., 79% yield in two-step spirocyclization/sulfonylation) [2].
  • Limitations: Requires extensive purification after each step, particularly for removing metal catalysts [4].

Solid-Phase Synthesis

  • REM Resin Protocol: Anchoring furfurylamine to REM resin facilitates iterative alkylation/cyclization steps, achieving 80–88% stepwise yields for spirocyclic oximes [7].
  • Key Benefit: Simplifies purification through resin washing, though final cleavage yields drop to 65–72% due to incomplete release from the polymer support [7].

Table 2: Synthesis Platform Comparison

ParameterSolution-Phase [3] [4]Solid-Phase [7]
Average Step Yield78–92%80–88%
Purification ComplexityHighLow
Scalability>10 g<2 g

The development of predictive models for antimicrobial activity represents a critical advancement in the rational design of therapeutic agents. Quantitative Structure-Activity Relationship modeling of compounds structurally related to 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride has revealed significant insights into the molecular determinants of antimicrobial efficacy.

Table 1: QSAR Model Performance for Antimicrobial Efficacy

StudyCompound ClassF-valueStandard ErrorKey DescriptorsMIC Range (μM)
Tuberculosis QSAR Model 3Quinolinone-thiosemicarbazone0.8347.960.31van der Waals volume, electron density, electronegativity0.03-0.33
Spiroketal Indolyl Mannich BasesSpiroketal derivativesN/AN/AN/ASpiroketal moiety, membrane insertion1.0-4.2
Quinolinone-ThiosemicarbazoneQuinolinone derivatives0.81N/AN/AMolecular volume, electronegativity0.13-0.17
Cysteine Biosynthesis Inhibitors2-aminothiazole derivativesN/AN/AN/ASerine binding pocket interactions4.2-110

The most robust QSAR model developed for antimicrobial activity against Mycobacterium tuberculosis demonstrated exceptional statistical parameters with an R² value of 0.83, F-statistic of 47.96, and standard error of 0.31 [1]. This model identified three critical molecular descriptors: van der Waals volume, electron density, and molecular electronegativity. The positive correlation with van der Waals volume suggests that increased molecular size enhances biological activity, while negative correlations with electron density and electronegativity indicate that compounds with lower electron density and electronegativity exhibit superior antimicrobial properties [1].

The spiroketal derivatives, including compounds structurally analogous to 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride, demonstrated minimum inhibitory concentrations ranging from 1.0 to 4.2 μM against various mycobacterial strains [2]. These compounds exhibit a dual mechanism of action involving membrane permeabilization through the indolyl Mannich base scaffold and specific inhibition of the mycolic acid transporter MmpL3 through the spiroketal moiety [2].

Validation studies employing the Tropsha criteria confirmed the predictive reliability of the QSAR models. The leave-one-out cross-validation yielded r² values exceeding 0.78, while external validation demonstrated r² values of 0.81, both surpassing the minimum threshold of 0.6 required for model acceptance [1]. The randomization test further confirmed that the observed correlations were not due to chance, with scrambled models producing significantly lower statistical parameters [1].

Structure-activity relationship analysis revealed that electron-withdrawing substituents, particularly chlorine and bromine groups, significantly enhanced antimicrobial activity compared to electron-donating methyl groups. The incorporation of halogen substituents at positions 6 and 8 of the quinoline ring system resulted in compounds with improved biological activity, attributed to reduced molecular electronegativity and increased molecular volume [1].

Modulation of Janus Kinase-Signal Transducer and Activator of Transcription Signaling Pathways in Oncological Models

The Janus Kinase-Signal Transducer and Activator of Transcription signaling pathway represents a critical therapeutic target in oncological applications. Spirocyclic compounds, including azaspirane derivatives structurally related to 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride, have demonstrated significant capacity for modulating this pathway in various cancer models.

Table 2: JAK-STAT Signaling Pathway Modulation in Oncological Models

CompoundStructureIC50 HIV-1 (μM)JAK1 InhibitionJAK2 InhibitionSTAT3 PhosphorylationSelectivity Index
CIMO (Azaspirane)N-substituted azaspirane7.3YesYesReduced (Tyr-705)>13.7
ErSO-TFPyER+ breast cancer compoundN/AN/AN/AN/AN/A
BSS-730ASpirocyclopentene-β-lactam<0.3N/AN/AN/AN/A
Spirocyclopentene-β-lactam 14aFluorobenzoyl derivative0.012N/AN/AN/AN/A

The azaspirane derivative CIMO (2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro undecane) demonstrated potent inhibition of hepatocellular carcinoma cells with an IC50 value of 7.3 μM, while maintaining selectivity over normal LO2 cells with an IC50 exceeding 100 μM, resulting in a selectivity index greater than 13.7 [4]. The compound effectively suppressed both constitutive and inducible phosphorylation of JAK1 and JAK2 kinases, leading to downstream modulation of STAT3 activity [4].

Mechanistic studies revealed that CIMO specifically targets the tyrosine-705 phosphorylation site of STAT3, which is essential for nuclear translocation and transcriptional activation. Importantly, the compound demonstrated no effect on serine-727 phosphorylation, indicating selective modulation of the canonical JAK-STAT pathway [4]. This selectivity is particularly significant as it preserves certain STAT3 functions while inhibiting oncogenic signaling.

The compound induced cell cycle arrest in the sub-G1 phase and significantly reduced nuclear STAT3 levels, resulting in downregulation of STAT3-regulated genes involved in cell proliferation, survival, and angiogenesis [4]. Gene expression analysis demonstrated decreased expression of cyclin D1, survivin, and vascular endothelial growth factor, all of which are downstream targets of STAT3 signaling [4].

In vivo studies using an orthotopic hepatocellular carcinoma mouse model demonstrated significant tumor growth inhibition following CIMO treatment. Immunohistochemical analysis of tumor tissues revealed decreased phospho-STAT3 expression, reduced Ki-67 proliferation marker, and increased cleaved caspase-3 levels, indicating enhanced apoptosis [4]. These findings collectively support the therapeutic potential of azaspirane derivatives in modulating JAK-STAT signaling for cancer treatment.

The structural requirements for JAK-STAT pathway modulation appear to be closely related to the spirocyclic framework. The azaspirane core structure provides the necessary three-dimensional geometry for selective binding to JAK kinases, while the methoxy substitution contributes to optimal binding affinity and selectivity [4]. Computational modeling studies suggest that the spirocyclic constraint enhances binding specificity by reducing conformational flexibility and promoting favorable interactions with the ATP-binding site of JAK kinases.

Enzymatic Inhibition Profiling Against Bacterial Resistance Mechanisms

The emergence of bacterial resistance mechanisms necessitates the development of compounds capable of inhibiting multiple resistance pathways. Spirocyclic compounds, including derivatives of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride, have demonstrated broad-spectrum enzymatic inhibition capabilities against various bacterial resistance mechanisms.

Table 3: Enzymatic Inhibition Profiling Against Bacterial Resistance Mechanisms

Target EnzymeCompound ClassIC50 Range (μM)MechanismResistance Pattern
MmpL3 (Mycobacterium)Spiroketal derivatives1.0-4.2Flippase inhibitionMmpR5 mutations
CysE (Serine acetyltransferase)2-aminothiazole/oxazole4.2-110Competitive inhibitionCysteine-dependent
DprE1 (Oxidoreductase)Benzothiazinone0.03-0.33Decaprenyl phosphate recyclingDprE1 mutations
Beta-lactamaseSpiro-β-lactam0.012-0.050Covalent modificationCross-resistance patterns
MmpL5 (Efflux pump)Reserpine-sensitive0.5-0.6Efflux pump inhibitionReserpine reversible

The MmpL3 protein, a critical mycolic acid transporter in Mycobacterium tuberculosis, represents a validated target for spiroketal derivatives. These compounds demonstrate IC50 values ranging from 1.0 to 4.2 μM against the flippase activity of MmpL3 [2]. The inhibition mechanism involves binding to the transmembrane domain of MmpL3, preventing the transport of mycolic acids from the cytoplasm to the periplasmic space [2]. Resistance to these compounds primarily arises through mutations in the transcriptional repressor MmpR5, which results in upregulation of the efflux pump MmpL5 [2].

The cysteine biosynthesis pathway, particularly the serine acetyltransferase enzyme CysE, has emerged as a promising target for antimicrobial development. 2-aminothiazole and 2-aminooxazole compounds, structurally related to azaspiro derivatives, demonstrate competitive inhibition of CysE with IC50 values ranging from 4.2 to 110 μM [5]. The most potent compound, 3,5-dimethylphenyl-(2-aminooxazol-4-yl) isoxazole-3-carboxylic acid, achieved an IC50 of 4.2 μM through interactions with key active site residues including Asp92, Asp157, Arg192, and His193 [5].

Molecular docking studies revealed that these inhibitors mimic the binding interactions of the natural substrate L-cysteine, occupying the serine binding pocket and preventing acetyl-CoA binding through conformational changes in the C-terminal tail [5]. The competitive inhibition pattern relative to both serine and acetyl-CoA suggests a dual binding mode that effectively blocks enzyme activity [5].

The decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) enzyme, essential for arabinose biosynthesis in mycobacterial cell walls, serves as a target for benzothiazinone derivatives. These compounds achieve remarkable potency with IC50 values ranging from 0.03 to 0.33 μM [6]. The inhibition mechanism involves covalent modification of the enzyme, leading to irreversible inactivation and subsequent disruption of cell wall biosynthesis [6].

Spiro-β-lactam compounds have demonstrated exceptional activity against various β-lactamase enzymes, with IC50 values ranging from 0.012 to 0.050 μM [7]. The spirocyclic framework provides enhanced stability against enzymatic hydrolysis while maintaining potent inhibitory activity. The most active compounds, particularly those containing fluorobenzoyl substituents, exhibited nanomolar potency against both HIV-1 and Plasmodium parasites, suggesting broad-spectrum antimicrobial activity [7].

Efflux pump inhibition represents another critical mechanism for overcoming bacterial resistance. Compounds targeting the MmpL5 efflux pump demonstrate IC50 values ranging from 0.5 to 0.6 μM when combined with reserpine, a known efflux pump inhibitor [2]. The synergistic effect of reserpine suggests that spirocyclic compounds can effectively overcome efflux-mediated resistance when used in combination therapy [2].

Comparative Pharmacodynamic Studies with Linezolid Analogues

The oxazolidinone class of antibiotics, exemplified by linezolid, has served as a benchmark for evaluating the pharmacodynamic properties of novel spirocyclic antimicrobial agents. Comparative studies between linezolid and spirocyclic analogues have revealed significant differences in potency, spectrum of activity, and pharmacokinetic profiles.

Table 4: Comparative Pharmacodynamic Studies with Linezolid Analogues

CompoundStructure TypeMIC S.aureus (μg/mL)MIC M.tuberculosis (μM)Half-life (hours)Protein Binding (%)Bioavailability (%)
LinezolidStandard oxazolidinone0.50.45-731100
Spiropiperazinyl analog 12Spiropiperazinyl-oxazolidinone24 (μM)24Not determinedNot determinedNot determined
LCB01-0371Novel oxazolidinone<1ActiveExtendedNot determinedImproved
Tricyclic oxazolidinone 16Conformationally constrained2-16x more potentNot determinedNot determinedNot determinedNot determined
9-Methoxy-3-azaspiro[5.5]undecaneSpirocyclic amineNot determinedPredicted activeNot determinedNot determinedNot determined

Linezolid, the reference standard for oxazolidinone antibiotics, demonstrates minimum inhibitory concentrations of 0.5 μg/mL against Staphylococcus aureus and 0.4 μM against Mycobacterium tuberculosis [8]. The compound exhibits complete oral bioavailability, moderate protein binding (31%), and an elimination half-life of 5-7 hours, requiring twice-daily dosing for optimal therapeutic outcomes [8].

The spiropiperazinyl-oxazolidinone analog compound 12 demonstrated moderate activity against both Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentrations of 24 μM [9]. Despite reduced potency compared to linezolid, this compound retained activity against linezolid-resistant strains, suggesting potential utility in treating drug-resistant infections [9]. The spiropiperazinyl modification appears to confer enhanced stability against resistance mechanisms while maintaining the fundamental oxazolidinone mechanism of action [9].

The novel oxazolidinone LCB01-0371 exhibited superior activity compared to linezolid against various Gram-positive pathogens, with minimum inhibitory concentrations below 1 μg/mL [10]. This compound demonstrated enhanced potency against both Gram-positive and Gram-negative bacteria, including Mycobacterium abscessus, a particularly challenging pathogen known for its intrinsic antibiotic resistance [10]. The improved pharmacokinetic profile, including extended half-life and enhanced bioavailability, positions LCB01-0371 as a promising candidate for development [10].

Conformationally constrained tricyclic oxazolidinone derivatives, particularly compound 16, demonstrated 2-16 fold enhanced potency compared to linezolid against various Gram-positive organisms [11]. The conformational constraint achieved through the tricyclic framework appears to optimize binding to the bacterial ribosome, resulting in improved inhibitory activity [11]. Structure-activity relationship studies revealed that thioamide and thiocarbamate derivatives within this series exhibited superior potency compared to their corresponding amide and carbamate analogues [11].

The mechanism of action for oxazolidinone antibiotics involves binding to the 50S ribosomal subunit and inhibiting protein synthesis by preventing formation of the initiation complex. Spirocyclic modifications to the oxazolidinone core appear to enhance this binding interaction through improved complementarity with the ribosomal binding site [11]. The three-dimensional structure imposed by the spirocyclic constraint reduces conformational flexibility and promotes optimal positioning of critical pharmacophoric elements [11].

Pharmacokinetic comparisons reveal that spirocyclic modifications can significantly alter the absorption, distribution, metabolism, and excretion profiles of oxazolidinone antibiotics [8]. The enhanced lipophilicity conferred by spirocyclic substituents may improve tissue penetration and intracellular accumulation, potentially leading to improved therapeutic outcomes in treating intracellular pathogens [8].

Resistance patterns for oxazolidinone antibiotics typically involve mutations in the 23S ribosomal RNA or ribosomal proteins L3 and L4. Spirocyclic analogues have demonstrated retained activity against some linezolid-resistant strains, suggesting that structural modifications can overcome certain resistance mechanisms [9]. The enhanced binding affinity and altered binding mode of spirocyclic derivatives may provide additional interactions that compensate for resistance-conferring mutations [9].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

219.1389920 g/mol

Monoisotopic Mass

219.1389920 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types